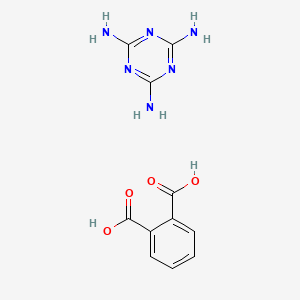
acetic acid;(10S)-10-methyldodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(10S)-10-methyldodecan-1-ol is a compound that combines the properties of acetic acid and a specific alcohol, (10S)-10-methyldodecan-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor and is widely used in various industries. (10S)-10-methyldodecan-1-ol is a chiral alcohol with a specific stereochemistry, making it unique in its applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Acetic acid can be synthesized through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst such as rhodium.
Fermentation: Acetic acid can also be produced through the fermentation of ethanol by acetic acid bacteria.
(10S)-10-methyldodecan-1-ol can be synthesized through the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: (10S)-10-methyldodecan-1-ol can be reduced to its corresponding alkane using strong reducing agents.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Alkanes.
Esterification: Esters.
Aplicaciones Científicas De Investigación
Acetic acid;(10S)-10-methyldodecan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Acetic acid is used in the preparation of biological samples and as a preservative.
Medicine: Acetic acid is used as an antiseptic and in the treatment of infections.
Industry: Used in the production of polymers, textiles, and food additives.
Mecanismo De Acción
Acetic acid exerts its effects by dissociating into acetate and hydrogen ions, which can interact with various biological molecules. It acts as an antimicrobial agent by disrupting the cell membranes of bacteria . (10S)-10-methyldodecan-1-ol can interact with enzymes and proteins due to its specific stereochemistry, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol: Similar to acetic acid in its fermentation process.
Methanol: Used in the carbonylation process to produce acetic acid.
Butanol: Another alcohol with similar properties to (10S)-10-methyldodecan-1-ol.
Uniqueness
Acetic acid;(10S)-10-methyldodecan-1-ol is unique due to the combination of acetic acid’s acidic properties and the specific stereochemistry of (10S)-10-methyldodecan-1-ol, making it valuable in specialized applications .
Propiedades
Número CAS |
71777-35-0 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
acetic acid;(10S)-10-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)/t13-;/m0./s1 |
Clave InChI |
LRYHQMDCEIJFJX-ZOWNYOTGSA-N |
SMILES isomérico |
CC[C@H](C)CCCCCCCCCO.CC(=O)O |
SMILES canónico |
CCC(C)CCCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
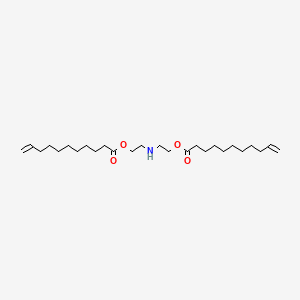

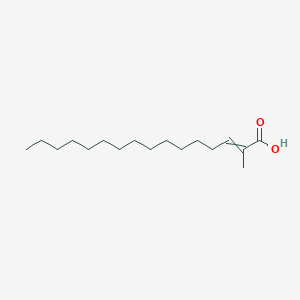
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)


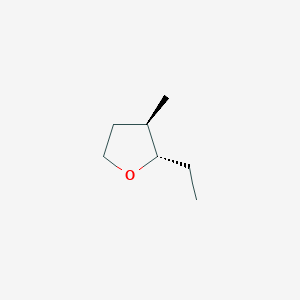
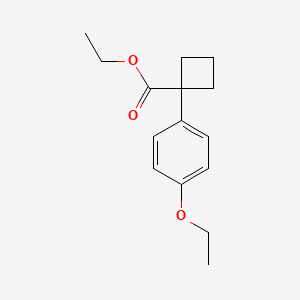
![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
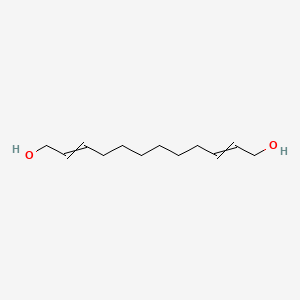
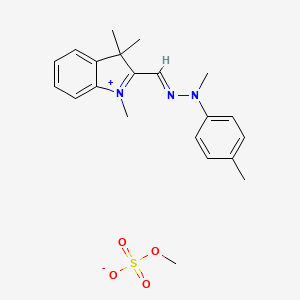
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
